molecular formula C6H7BrS B1283317 2-Bromo-3-ethylthiophene CAS No. 53119-61-2

2-Bromo-3-ethylthiophene

Cat. No.: B1283317
CAS No.: 53119-61-2
M. Wt: 191.09 g/mol
InChI Key: MPTKQBAGXQUSMP-UHFFFAOYSA-N
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Description

2-Bromo-3-ethylthiophene is an organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Bromination of 3-ethylthiophene: One common method for preparing this compound involves the bromination of 3-ethylthiophene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes, tetrahydrofuran (THF) as solvent.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations to form more complex molecules. In material science, its incorporation into conjugated polymers enhances the electronic properties of the resulting materials, facilitating charge transport and improving device performance .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized materials and biologically active compounds .

Properties

IUPAC Name

2-bromo-3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTKQBAGXQUSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563003
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53119-61-2
Record name 2-Bromo-3-ethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53119-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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